Sodium L-lactate-3-13C is a stable isotope-labeled metabolite used as a tracer to quantitatively track the metabolic fate of lactate's C3 (methyl) carbon. Its primary application is in metabolic flux analysis (MFA) using techniques like 13C Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. This compound is supplied as a pre-formulated aqueous solution, ensuring concentration accuracy and simplifying its use in sensitive biological experiments, such as in-vivo infusions or cell culture media supplementation.
Substituting this compound with unlabeled sodium lactate renders metabolic tracing impossible. Using uniformly labeled (U-13C) lactate provides less specific data, as it cannot distinguish the metabolic entry point into the TCA cycle via pyruvate dehydrogenase (PDH) versus pyruvate carboxylase (PC), a critical distinction for which positional analysis is required. Furthermore, the free acid form, Lactic acid-3-13C, is not a direct substitute; its acidity requires significant pH buffering for use in cell culture or in-vivo studies, introducing experimental variability and potential cell stress artifacts that the pH-neutral sodium salt solution avoids.
The 13C label on the C3 position of lactate allows researchers to distinguish its entry into the TCA cycle. Metabolism via PDH results in a labeled acetyl-CoA pool, while the PC pathway produces labeled oxaloacetate. The subsequent distribution of the 13C label into specific carbons of glutamate and glutamine, detectable by NMR, allows for the precise calculation of the PC/PDH flux ratio. This positional information is lost with uniformly labeled lactate, which labels all positions and confounds the interpretation of anaplerotic vs. oxidative pathways.
| Evidence Dimension | Metabolic Pathway Information |
| Target Compound Data | Provides distinct labeling patterns for PC vs. PDH pathways, enabling flux ratio calculation. |
| Comparator Or Baseline | Uniformly 13C-labeled lactate: Labels all carbons, preventing clear differentiation of PC and PDH entry points. |
| Quantified Difference | Qualitative difference in information; enables a quantitative calculation impossible with the comparator. |
| Conditions | In-vivo or in-vitro 13C metabolic flux studies using NMR or MS. |
For researchers studying astrocyte-neuron coupling, cancer metabolism, or gluconeogenesis, this specific positional data is essential for accurate pathway modeling.
Sodium L-lactate solution provides a pH-neutral source of lactate, making it directly compatible with physiological buffers and cell culture media. In contrast, the free acid form (L-lactic acid, pKa ~3.86) requires careful and often extensive pH adjustment with a base, which can alter the osmolarity and final volume of the medium. Using the sodium salt avoids pH-induced stress on cells and eliminates a significant source of potential experimental error and irreproducibility.
| Evidence Dimension | pH in Solution |
| Target Compound Data | Near-neutral pH, directly addable to media. |
| Comparator Or Baseline | L-lactic acid-3-13C: Acidic (pKa ~3.86), requires neutralization before use. |
| Quantified Difference | Avoids significant pH drop (>3 units) in unbuffered solutions. |
| Conditions | Preparation of solutions for cell culture or in-vivo infusion. |
This simplifies experimental setup, prevents cellular artifacts from pH stress, and improves the reproducibility of metabolic studies.
This product is supplied as a solution with a specified concentration range (e.g., 20% or 45-55% w/w). This formulation eliminates the need for researchers to accurately weigh small quantities of a potentially hygroscopic powder, a process prone to error that can compromise the precision of quantitative tracer studies. Using a pre-verified solution saves preparation time and, more importantly, enhances inter-experiment consistency and dose accuracy.
| Evidence Dimension | Preparation and Dosing |
| Target Compound Data | Ready-to-use solution with verified concentration. |
| Comparator Or Baseline | Dry powder form of Sodium L-lactate-3-13C: Requires weighing, reconstitution, and concentration verification; subject to handling errors (e.g., hygroscopicity). |
| Quantified Difference | Eliminates weighing step, reducing a primary source of dosing error. |
| Conditions | Preparation of stock solutions and media for metabolic tracer experiments. |
Improves experimental reproducibility and reliability, saving time and reducing the risk of costly errors in quantitative metabolic analyses.
This compound is the right choice for dissecting the lactate shuttle hypothesis. The positional 3-13C label allows for precise tracking of lactate's fate after uptake, distinguishing between neuronal oxidative metabolism (PDH pathway) and glial anaplerotic metabolism (PC pathway), which is critical for modeling neuron-glia metabolic interactions.
In studies of the Warburg effect and cancer metabolism, determining how lactate fuels the TCA cycle is essential. Sodium L-lactate-3-13C enables researchers to quantify the portion of lactate used for anaplerosis (replenishing TCA intermediates via PC) versus direct oxidation for energy (via PDH), providing key insights into the metabolic phenotype of tumors.
For in-vivo studies requiring systemic administration of a tracer, the pH-neutral, pre-formulated solution is ideal. It ensures accurate dosing and avoids the physiological disturbances associated with injecting an acidic solution, leading to more reliable and reproducible data on whole-body or organ-specific lactate metabolism.